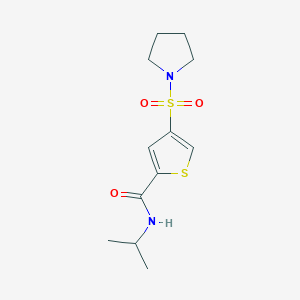![molecular formula C13H19Cl3N2O2 B5506461 2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)
2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound under discussion is part of a broader class of chemicals known for their unique chemical structures and properties, which can lead to various applications in medicinal chemistry and materials science. Compounds like these are often synthesized for their potential biological activities or for their role as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds similar to "2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride" typically involves multiple steps, including the formation of key intermediates, activation of functional groups, and the introduction of specific substituents through reactions like nucleophilic substitution, amidation, and alkylation. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).
Applications De Recherche Scientifique
Photocatalytic Degradation Studies
Research involving salbutamol, which shares a functional group (tert-butylamino) with the compound , has demonstrated the potential of photocatalytic processes for the degradation of pharmaceutical agents in water using titanium dioxide. These studies provide insights into the kinetic behavior, intermediate compound formation, and toxicity evaluation of the degradation process (Sakkas et al., 2007).
Antiviral Research
Compounds with structural similarities have been synthesized and evaluated for their therapeutic efficacy against diseases such as Japanese encephalitis. For instance, a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and in animal models (Ghosh et al., 2008).
Herbicide Metabolism
The metabolism of chloroacetamide herbicides has been extensively studied, revealing complex pathways involving cytochrome P450 enzymes. These studies offer insights into the environmental fate and potential toxicological effects of similar compounds (Coleman et al., 2000).
Antimicrobial and Anticancer Applications
Research on derivatives of structurally related compounds has shown potential in antimicrobial and anticancer applications. The synthesis and characterization of novel antimetabolites and their metal chelates have been reported, indicating positive results in preliminary biological activity screenings (Muruganandam et al., 2013).
Organic Chemistry and Synthesis
The synthesis of various organic compounds, including derivatives of pyridinones and investigations into their chemical properties, demonstrates the broad interest in the chemistry and potential applications of compounds with similar functional groups (Shatsauskas et al., 2017).
Propriétés
IUPAC Name |
2-[2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c1-13(2,3)17-6-8-4-9(14)5-10(15)12(8)19-7-11(16)18;/h4-5,17H,6-7H2,1-3H3,(H2,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTBXDYYSHQRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)
![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)
![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)
![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)
![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)


![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)
